molecular formula C19H14N4O3 B2783155 5-(furan-2-yl)-N-[(6-phenylpyrimidin-4-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 2320899-56-5

5-(furan-2-yl)-N-[(6-phenylpyrimidin-4-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2783155
CAS No.: 2320899-56-5
M. Wt: 346.346
InChI Key: TXUMNAMRABQMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 5-(furan-2-yl)-N-[(6-phenylpyrimidin-4-yl)methyl]-1,2-oxazole-3-carboxamide (CAS: 2320899-56-5) is a heterocyclic compound featuring a 1,2-oxazole core substituted with a furan-2-yl group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is further linked to a (6-phenylpyrimidin-4-yl)methyl moiety. Its molecular formula is C₁₉H₁₄N₄O₃, with a molecular weight of 346.34 g/mol . The SMILES notation (O=C(c1noc(c1)c1ccco1)NCc1ncnc(c1)c1ccccc1) highlights the connectivity of the furan, oxazole, pyrimidine, and phenyl groups .

Properties

IUPAC Name

5-(furan-2-yl)-N-[(6-phenylpyrimidin-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c24-19(16-10-18(26-23-16)17-7-4-8-25-17)20-11-14-9-15(22-12-21-14)13-5-2-1-3-6-13/h1-10,12H,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUMNAMRABQMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-[(6-phenylpyrimidin-4-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Final coupling: The final step involves coupling the isoxazole, furan, and pyrimidine moieties under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to the formation of isoxazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule, including its interactions with biological macromolecules like proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-[(6-phenylpyrimidin-4-yl)methyl]-1,2-oxazole-3-carboxamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the specific application, such as inhibition of a particular enzyme in a disease pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Pyrimidine/Pyridine Substituents

Compound Name Molecular Formula Key Substituents Structural Differences Potential Implications
5-(furan-2-yl)-N-[(6-phenylpyrimidin-4-yl)methyl]-1,2-oxazole-3-carboxamide (Target) C₁₉H₁₄N₄O₃ (6-Phenylpyrimidin-4-yl)methyl Reference compound Likely optimized for target binding via pyrimidine-phenyl interactions.
BI72043 : 5-(furan-2-yl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide C₁₅H₁₉N₃O₅S (1-Methanesulfonylpiperidin-4-yl)methyl Replacement of phenylpyrimidine with a sulfonamide-piperidine group. Enhanced solubility due to sulfonamide; altered pharmacokinetics.
5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide C₁₄H₁₃N₃O₃ 2-(Pyridin-3-yl)ethyl Pyridine-ethyl vs. pyrimidine-benzyl. Reduced aromatic stacking potential; possible changes in target selectivity.

Analogues with Varied Heterocyclic Cores

Compound Name Core Structure Key Features Biological Relevance (if reported)
LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole Oxadiazole core with sulfamoyl and furan groups. Antifungal activity against C. albicans via thioredoxin reductase inhibition.
N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide 1,2-Oxazole Thiophene substitution instead of furan. Thiophene’s higher electron density may influence redox properties or binding.

Analogues with Aromatic System Modifications

Compound Name Aromatic System Key Differences Potential Impact
Lapatinib (from quinazoline derivatives) Quinazoline Furan-linked quinazoline core (kinase inhibitor). Broader kinase inhibition profile due to extended aromatic system.
Ranitidine-related compounds Furan-dimethylamino Focus on H₂ antagonist activity. Demonstrates the versatility of furan derivatives in drug design.

Key Observations and Implications

Core Heterocycle Influence: The 1,2-oxazole core in the target compound contrasts with 1,3,4-oxadiazole in LMM11 . Thiophene substitution (as in ) introduces sulfur’s polarizability, which may improve π-π stacking in hydrophobic binding pockets .

Substituent Effects :

  • The (6-phenylpyrimidin-4-yl)methyl group in the target compound provides a planar aromatic system for target binding, whereas BI72043’s sulfonamide-piperidine group adds conformational flexibility and solubility .
  • Pyridine vs. pyrimidine substitutions (e.g., ) alter hydrogen-bonding capacity and steric bulk, impacting target selectivity .

Biological Activity

5-(Furan-2-yl)-N-[(6-phenylpyrimidin-4-yl)methyl]-1,2-oxazole-3-carboxamide, also referred to by its CAS number 2320899-56-5, is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C19H14N4O3
  • Molecular Weight : 346.3 g/mol
  • Structure : The compound features a furan ring and a pyrimidine moiety, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following sections detail specific findings related to its biological activity.

Antitumor Activity

A study screened the compound against the NCI 60 cancer cell line panel, revealing potent antitumor activity with GI50 values in the nanomolar range. The results are summarized in Table 1.

Cell Line TypeGI50 (μM) Range
Leukemia0.03 - 0.25
Non-Small Cell Lung Cancer0.08 - 0.41
Colon Cancer<0.1
Melanoma<0.1

The mechanism of action involves cell cycle arrest at the G2/M phase and induction of apoptosis through mitochondrial pathways. The compound also inhibits tubulin polymerization, which is crucial for cancer cell division.

The mechanism by which this compound exerts its effects includes:

  • Cell Cycle Arrest : Induces G2/M phase arrest, preventing cells from progressing to mitosis.
  • Apoptosis Induction : Triggers mitochondrial depolarization and activates caspases leading to programmed cell death.
  • Tubulin Polymerization Inhibition : Binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial effects against several bacterial strains. A qualitative screening revealed the following results:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus9
Enterococcus faecium15
Bacillus subtilis8

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Case Studies

Several case studies have documented the effectiveness of this compound in various experimental settings:

  • Case Study on Cancer Cell Lines : In vitro studies on human leukemia and solid tumor cell lines showed significant growth inhibition, with IC50 values below 500 nM for most tested lines.
  • Antimicrobial Efficacy Study : A study assessed the compound's ability to inhibit biofilm formation in Staphylococcus aureus, showing a minimum biofilm eradication concentration (MBEC) of 125 µg/mL.

Q & A

Q. What synthetic routes are commonly employed to prepare 5-(furan-2-yl)-N-[(6-phenylpyrimidin-4-yl)methyl]-1,2-oxazole-3-carboxamide?

The compound is synthesized via coupling reactions between the oxazole-3-carboxylic acid derivative and the aminomethylpyrimidine moiety. Carbodiimide-based coupling agents (e.g., EDCl or HATU) in anhydrous DMF or DCM, catalyzed by DIPEA, are standard. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Reaction progress is monitored via TLC and validated by mass spectrometry .

Q. Which spectroscopic and analytical methods confirm the compound’s structural integrity?

  • 1H/13C NMR : Conducted in DMSO-d6 or CDCl3 to assign proton/carbon environments (e.g., oxazole C=O at ~160 ppm, pyrimidine aromatic signals at 8.5–9.0 ppm).
  • HRMS : Confirms molecular weight (e.g., ESI+ mode, expected [M+H]+ ion).
  • IR Spectroscopy : Identifies key functional groups (amide C=O stretch ~1650 cm⁻¹, furan C-O ~1015 cm⁻¹).
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection .

Q. How is solubility optimized for in vitro biological assays?

The compound is dissolved in DMSO (10–50 mM stock solutions) and diluted into aqueous buffers (PBS or DMEM) containing 0.1–1% surfactants (e.g., Tween-80) to prevent aggregation. Centrifugation (10,000 ×g, 10 min) removes insoluble particulates before dosing .

Advanced Research Questions

Q. What crystallographic strategies resolve the compound’s 3D conformation and intermolecular interactions?

Single crystals are grown via vapor diffusion (e.g., DMSO/water mixtures). X-ray diffraction data collected at synchrotron facilities (λ = 0.9–1.0 Å) are processed with SHELX (SHELXD for phase solution, SHELXL for refinement). Hydrogen-bonding networks (e.g., amide-pyrimidine interactions) and π-stacking (furan-pyrimidine) are analyzed using Mercury or OLEX2 .

Q. How is Wnt pathway activity evaluated, and what mechanistic insights are derived?

  • TOPFlash Reporter Assay : Measures β-catenin/TCF transcriptional activity in HEK293T or SW480 cells.
  • Co-receptor Binding : Surface plasmon resonance (SPR) quantifies binding to Frizzled-LRP5/6 complexes.
  • Co-crystallization : Structural studies with Frizzled cysteine-rich domains (CRD) reveal binding epitopes, guiding mutagenesis studies to validate interaction hotspots .

Q. How are contradictory bioactivity data across studies reconciled?

  • Orthogonal Assays : Combine functional (e.g., Wnt reporter) and biochemical (e.g., Western blot for β-catenin stabilization) assays.
  • Compound Stability : Assess degradation via LC-MS under assay conditions (pH, temperature).
  • Cell Line Validation : Use isogenic lines (e.g., Wnt-activated vs. Wnt-null) to exclude off-target effects .

Q. What computational approaches predict binding modes and structure-activity relationships (SAR)?

  • Molecular Docking : AutoDock Vina or Glide docks the compound into Frizzled CRD homology models.
  • MD Simulations : AMBER or GROMACS evaluates binding stability (20–100 ns trajectories).
  • Free Energy Calculations : MM-PBSA/GBSA estimates binding affinities for SAR optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.